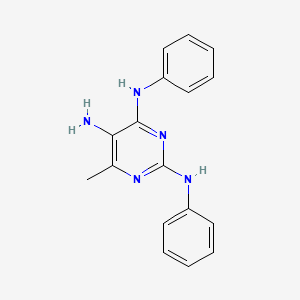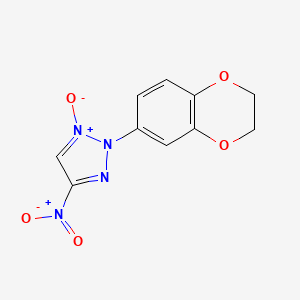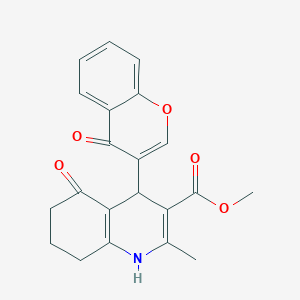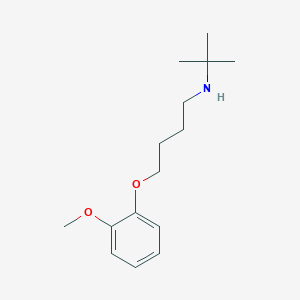![molecular formula C25H24N2O2 B5214109 2,2-diphenyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5214109.png)
2,2-diphenyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 394.5 g/mol.
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, DPA has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, DPA has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, DPA has been used as a ligand in transition metal catalyzed reactions.
作用機序
The exact mechanism of action of DPA is not fully understood, but it is believed to act on various targets in the body. In cancer treatment, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease, DPA has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, respectively. In catalysis, DPA acts as a chelating ligand, coordinating with transition metals to enhance their catalytic activity.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects in the body. In animal studies, DPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. DPA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of DPA in humans.
実験室実験の利点と制限
DPA has several advantages for lab experiments such as its high purity and stability. DPA is also readily available and can be synthesized using simple and inexpensive methods. However, DPA has some limitations such as its low solubility in water, which can make it difficult to use in aqueous reactions. DPA is also sensitive to light and air, which can affect its stability.
将来の方向性
There are several future directions for the research and development of DPA. In medicine, further studies are needed to fully understand the potential of DPA in the treatment of various diseases. In materials science, DPA can be used as a building block for the synthesis of novel materials with unique properties and applications. In catalysis, DPA can be used as a ligand in the development of new and efficient catalytic systems. Overall, the potential applications of DPA are vast and further research is needed to fully explore its potential.
Conclusion:
In conclusion, DPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPA have been discussed in this paper. Further research is needed to fully understand the potential of DPA and its applications in various fields.
合成法
The synthesis of DPA involves the reaction between 2,2-diphenylacetic acid and N-(3-aminophenyl) pyrrolidine in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation, resulting in the formation of DPA. The purity of the compound can be enhanced by recrystallization using solvents such as ethanol or acetone.
特性
IUPAC Name |
2,2-diphenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(23(19-10-3-1-4-11-19)20-12-5-2-6-13-20)26-22-15-9-14-21(18-22)25(29)27-16-7-8-17-27/h1-6,9-15,18,23H,7-8,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYRYOPHDYPNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(4-chloro-3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5214031.png)



![3-allyl-5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214052.png)
![(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine](/img/structure/B5214059.png)

![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5214078.png)
![7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5214083.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)


![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214127.png)